2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide
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Description
2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.19026037 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Effects of Acetamides
Acetamides and their derivatives, including compounds with dimethylamino, methylphenyl, and triazolyl groups, have been studied for various biological effects. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the significant information added over the years regarding the biological consequences of exposure to these chemicals. The review covers individual assessments of several chemicals, including acetamide and N,N-dimethylacetamide, and discusses their biological responses and environmental toxicology Kennedy, G. (2001). Critical Reviews in Toxicology, 31, 139-222.
Applications in Environmental and Health Sciences
Research into acetamides also extends into their environmental impact and potential health applications. For instance, the removal of acetaminophen (a well-known acetamide) from water has been extensively studied due to its presence as a micropollutant. Various technologies and transformation pathways have been explored to address the challenges posed by acetaminophen in the environment and its toxic metabolites Vo, H. N. P., et al. (2019). Chemosphere, 236, 124391.
Properties
IUPAC Name |
2-(dimethylamino)-2-(4-methylphenyl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-8-10-16(11-9-15)19(24(2)3)20(26)22-12-17-6-4-5-7-18(17)25-14-21-13-23-25/h4-11,13-14,19H,12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUSTFGQLVOPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2N3C=NC=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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